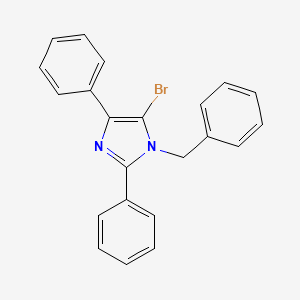

1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17BrN2 |

|---|---|

Molecular Weight |

389.3 g/mol |

IUPAC Name |

1-benzyl-5-bromo-2,4-diphenylimidazole |

InChI |

InChI=1S/C22H17BrN2/c23-21-20(18-12-6-2-7-13-18)24-22(19-14-8-3-9-15-19)25(21)16-17-10-4-1-5-11-17/h1-15H,16H2 |

InChI Key |

FEJSOJSKJSGYRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 1 Benzyl 5 Bromo 2,4 Diphenyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position of the imidazole (B134444) ring is susceptible to nucleophilic substitution, providing a pathway for the introduction of a wide range of functional groups.

The displacement of the C5 bromine in bromo-imidazoles by nucleophiles is a known method for the functionalization of the imidazole core. While specific studies on 1-benzyl-5-bromo-2,4-diphenyl-1H-imidazole are not extensively documented, the reactivity can be inferred from related systems.

Amines: The reaction of 5-bromoimidazoles with amines can proceed to yield 5-aminoimidazole derivatives. For instance, the synthesis of 5-amino-1-(substituted benzyl)-4-cyanoformimidoyl imidazole derivatives has been reported, indicating that the C-N bond formation at the C5 position is a feasible transformation. researchgate.net The reaction likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing character of the imidazole ring. The scope of this reaction would likely include a variety of primary and secondary amines, although sterically hindered amines may react more slowly or require more forcing conditions.

Thiols: The substitution of the bromine atom with sulfur nucleophiles is a common transformation for aryl halides. In the context of imidazoles, 4,5-diphenyl-1H-imidazol-2-thiol has been shown to react with benzyl (B1604629) bromide derivatives to form 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. scirp.org This suggests that the reverse reaction, where a thiol displaces a bromine atom from the imidazole ring, is also highly plausible. The reaction of this compound with various thiols is expected to yield the corresponding 5-thioether derivatives under basic conditions.

Azide (B81097): Nucleophilic substitution with sodium azide is a standard method for the introduction of the azido (B1232118) group, which can then be used in "click" chemistry or be reduced to a primary amine. The one-pot nucleophilic substitution of benzylic bromides with sodium azide followed by a copper-catalyzed cycloaddition with terminal alkynes is a well-established procedure. nih.gov It is anticipated that this compound would react with sodium azide in a polar aprotic solvent to afford 1-benzyl-5-azido-2,4-diphenyl-1H-imidazole.

Limitations: The success of these nucleophilic substitution reactions can be influenced by several factors. Steric hindrance from the bulky phenyl groups at C2 and C4, as well as the benzyl group at N1, might necessitate higher reaction temperatures or longer reaction times. The electronic nature of the nucleophile is also critical; softer, more polarizable nucleophiles like thiols are generally very effective in SNAr reactions. The presence of strongly electron-withdrawing groups on the imidazole ring would further activate the C5 position towards nucleophilic attack.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Amine | Piperidine | 1-Benzyl-5-(piperidin-1-yl)-2,4-diphenyl-1H-imidazole |

| Thiol | Thiophenol | 1-Benzyl-2,4-diphenyl-5-(phenylthio)-1H-imidazole |

| Azide | Sodium Azide | 1-Benzyl-5-azido-2,4-diphenyl-1H-imidazole |

The nucleophilic displacement of bromine from the C5 position of the imidazole ring is expected to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This multi-step process is characteristic of electron-deficient aromatic and heteroaromatic systems.

The reaction is initiated by the attack of the nucleophile on the electron-deficient C5 carbon atom, which bears the bromine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the imidazole ring, which helps to stabilize it. The rate-determining step is typically the formation of this complex.

In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the imidazole ring is restored, yielding the substituted product. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The presence of the electron-withdrawing nitrogen atoms in the imidazole ring contributes to the stabilization of this intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a valuable handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org Given the presence of the aryl bromide moiety, this compound is an excellent candidate for this transformation.

Table 2: Representative Sonogashira Coupling of this compound

| Alkyne Partner | Catalyst System | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-Benzyl-2,4-diphenyl-5-(phenylethynyl)-1H-imidazole |

| 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-Benzyl-5-(oct-1-yn-1-yl)-2,4-diphenyl-1H-imidazole |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-Benzyl-2,4-diphenyl-5-((trimethylsilyl)ethynyl)-1H-imidazole |

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. youtube.com The reaction is widely used for the synthesis of biaryl compounds. This compound is expected to be a suitable substrate for Suzuki coupling reactions with various aryl and heteroaryl boronic acids. The reaction would typically be carried out in the presence of a palladium catalyst and a base, leading to the formation of 5-aryl-1H-imidazole derivatives. The successful Suzuki coupling of other 5-bromo-substituted indazoles further supports this potential application. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org It is anticipated that this compound could undergo Heck coupling with a variety of alkenes, such as acrylates, styrenes, and other electron-deficient olefins. This would provide access to 5-vinyl-1H-imidazole derivatives, which are valuable synthetic intermediates. The success of the Heck reaction is often dependent on the choice of catalyst, base, and solvent.

Redox Chemistry: Oxidation and Reduction Pathways of the Imidazole Core

The imidazole ring in this compound, being a derivative of lophine (2,4,5-triphenyl-1H-imidazole), is expected to exhibit interesting redox properties.

Oxidation: The imidazole ring is generally stable to oxidation. However, under certain conditions, it can undergo oxidative transformations. Lophine derivatives, which share the same core structure as the title compound, are known to exhibit electrochemical oxidation. rsc.orgresearchgate.net The oxidation potential is influenced by the nature of the substituents on the phenyl rings. Electron-donating groups facilitate the redox process. rsc.orgresearchgate.net The oxidation of the imidazole core can lead to the formation of radical cations or more complex rearranged products. In some cases, oxidation can lead to ring-opening of the imidazole nucleus. slideshare.net

Reduction: The imidazole ring is generally resistant to reduction under mild conditions. However, the reduction of di-N-substituted imidazoles to imidazolines has been reported using reducing agents like sodium borohydride (B1222165) in protic solvents, although this can sometimes lead to ring-opening. stackexchange.com Aromatic nitrogen heterocycles are more electrophilic than benzene (B151609) and can be susceptible to hydride attack. stackexchange.com Therefore, under specific conditions, the imidazole core of this compound could potentially be reduced to the corresponding imidazoline (B1206853) or even undergo reductive cleavage of the ring.

Investigation of Electrophilic and Nucleophilic Sites for Redox Transformations

A comprehensive analysis of the electrophilic and nucleophilic centers of this compound is crucial for predicting its behavior in redox reactions. The imidazole ring itself is an electron-rich aromatic system. The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, rendering it a primary nucleophilic site. Conversely, the carbon atoms of the imidazole ring can act as either nucleophilic or electrophilic sites depending on the reaction conditions and the nature of the attacking species.

The presence of a bromine atom at the C5 position significantly influences the electronic distribution within the ring. Bromine is an electronegative atom that can withdraw electron density via an inductive effect, potentially making the C5 carbon more susceptible to nucleophilic attack. However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring, a factor that complicates simple predictions of reactivity.

Computational studies on simpler imidazole derivatives suggest that the electron density is highest on the nitrogen atoms and lowest on the carbon atoms, particularly C2. While no specific computational data exists for this compound, it is reasonable to extrapolate that the phenyl groups at C2 and C4, along with the benzyl group at N1, would further modulate the electronic landscape of the imidazole core through steric and electronic effects.

Table 1: Predicted Electrophilic and Nucleophilic Sites of this compound

| Site | Predicted Character | Rationale |

| N3 | Nucleophilic | Lone pair of electrons available for donation. |

| C2 | Electrophilic | Generally electron-deficient in the imidazole ring. |

| C4 | Nucleophilic | Potential for electron donation from the phenyl group. |

| C5 | Electrophilic (for nucleophilic substitution) | C-Br bond polarity. |

| Phenyl Rings | Electrophilic (for aromatic substitution) | Susceptible to attack by strong electrophiles. |

| Benzyl Group | Potentially reactive C-H bonds | Susceptible to radical or oxidative cleavage. |

Derivatization through Controlled Oxidation and Reduction

Theoretically, this compound offers several possibilities for derivatization through controlled oxidation and reduction, although no specific experimental studies have been reported.

Oxidation: The imidazole ring is generally resistant to oxidation. However, strong oxidizing agents could potentially lead to ring-opening or the formation of N-oxides. The benzyl group is a more likely site for oxidation, which could yield a benzoyl group at the N1 position under specific conditions. Furthermore, oxidative coupling reactions involving the phenyl substituents are a theoretical possibility.

Reduction: The C-Br bond at the C5 position is a prime target for reduction. Catalytic hydrogenation or treatment with reducing agents like tributyltin hydride could replace the bromine atom with a hydrogen atom, yielding 1-benzyl-2,4-diphenyl-1H-imidazole. The phenyl rings could also be reduced to cyclohexyl rings under harsh hydrogenation conditions. The N-benzyl group can be susceptible to reductive cleavage (debenzylation) using methods such as catalytic hydrogenation, which would yield 5-bromo-2,4-diphenyl-1H-imidazole.

Diversification Strategies and Formation of Complex Hybrid Structures

The functional groups present in this compound make it a potential building block for the synthesis of more complex molecular architectures.

Click Chemistry Approaches for Imidazole Hybridization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating hybrid molecules. To utilize this compound in click chemistry, it would first need to be functionalized with either an azide or a terminal alkyne group.

One hypothetical strategy would involve the substitution of the C5-bromo atom. For instance, a nucleophilic substitution with sodium azide could potentially introduce an azido group at the C5 position. Alternatively, a Sonogashira coupling reaction between the C5-bromo position and a protected alkyne, followed by deprotection, could install a terminal alkyne. Once functionalized, the resulting imidazole derivative could be "clicked" with a complementary reaction partner to form a triazole-linked hybrid structure. However, it is important to note that there are currently no published examples of this specific compound being used in click chemistry reactions.

Ligand Scrambling in Coordination Complexes Involving Imidazole Moieties

Imidazole derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal ions through the lone pair of the N3 nitrogen. It is plausible that this compound could form coordination complexes with various transition metals.

Ligand scrambling, or ligand exchange, is a common process in coordination chemistry where ligands in a complex are replaced by other ligands from the solution. If a coordination complex of this compound were formed, it would be expected to undergo ligand scrambling in the presence of other coordinating species. The rate and equilibrium of this exchange would depend on several factors, including the nature of the metal ion, the solvent, and the relative coordinating ability of the incoming ligand compared to the imidazole moiety. The bulky phenyl and benzyl groups on the imidazole could sterically hinder coordination and influence the dynamics of ligand exchange. At present, there is no specific research detailing the coordination chemistry or ligand scrambling behavior of this particular imidazole derivative.

Spectroscopic and Structural Elucidation Techniques in Research on 1 Benzyl 5 Bromo 2,4 Diphenyl 1h Imidazole

Advanced Spectroscopic Characterization for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental in confirming the synthesis of a target molecule by mapping its atomic and functional group composition.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of organic compounds by mapping the magnetic environments of hydrogen and carbon atoms, respectively. For 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group's CH₂ and phenyl ring, as well as the protons on the C2 and C4 phenyl substituents. The chemical shifts and coupling patterns of these signals would confirm their relative positions. Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule, including those in the imidazole (B134444) core, the phenyl rings, and the benzyl group, confirming the carbon skeleton of the compound. However, specific, experimentally-derived NMR data for this compound are not available in the provided search results.

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. An HR-MS analysis of this compound would yield an exact mass measurement that could be compared to the theoretical mass calculated for its chemical formula (C₂₂H₁₇BrN₂). This comparison would either confirm or refute the proposed structure with a high degree of confidence. Published HR-MS data for this specific molecule could not be located.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending from the aromatic rings and the benzyl CH₂ group, C=N and C=C stretching vibrations from the imidazole and phenyl rings, and C-Br stretching. Specific spectral data detailing these absorption bands for the title compound is not available.

X-ray Crystallographic Analysis for Precise Molecular Architecture

Beyond the individual molecule, X-ray analysis elucidates how molecules arrange themselves in a crystal. This includes identifying intermolecular forces like π-π stacking between the aromatic phenyl rings and other van der Waals forces. These interactions govern the macroscopic properties of the solid, such as its melting point and solubility. For closely related imidazole derivatives, crystal structures often reveal complex packing motifs stabilized by a network of these intermolecular forces. However, a published crystal structure for this compound could not be found to provide these specific details.

Dihedral Angle Analysis of Substituent Phenyl Rings Relative to the Imidazole Core

In multi-substituted imidazoles, steric hindrance between the bulky phenyl groups typically forces them to adopt a non-coplanar arrangement with the imidazole ring. This twisting is necessary to minimize van der Waals repulsive forces between adjacent substituents. The degree of this rotation is quantified by the dihedral angle, where a value of 0° would indicate coplanarity and 90° would represent a perpendicular orientation.

The measured dihedral angles for this related compound are presented in the table below. nih.gov The phenyl rings at different positions on the imidazole core exhibit distinct rotational angles, reflecting the varied steric environment at each substitution site.

| Substituent Phenyl Ring Position | Dihedral Angle (°) |

|---|---|

| C2 (4-chlorophenyl ring) | 40.74 (8) |

| N1 (Benzyl ring) | 85.60 (7) |

| C4 (Phenyl ring) | 16.55 (11) |

| C5 (Phenyl ring) | 77.10 (6) |

Data sourced from the crystallographic study of 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. nih.gov

The analysis of these angles reveals several key structural features:

The benzyl group at the N1 position is oriented nearly perpendicular to the imidazole ring, with a dihedral angle of 85.60 (7)°. This orientation minimizes steric interaction with the substituents at the C2 and C5 positions of the imidazole core.

The phenyl ring at the C4 position displays the smallest dihedral angle of 16.55 (11)°, suggesting a greater degree of conjugation with the imidazole ring is possible at this position compared to the others.

Conversely, the phenyl group at the C5 position is significantly twisted out of the plane of the imidazole ring, with a dihedral angle of 77.10 (6)°.

The 4-chlorophenyl group at the C2 position adopts an intermediate rotation, with a dihedral angle of 40.74 (8)°.

It is reasonable to infer that this compound would adopt a similarly twisted conformation. The presence of a bromine atom at the C5 position, instead of a phenyl group as in the analogue, would alter the specific dihedral angles due to different steric and electronic demands. However, the fundamental principle of non-coplanarity of the phenyl substituents with the imidazole core would be maintained to alleviate steric strain.

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 5 Bromo 2,4 Diphenyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations, which are crucial for understanding the electronic structure and reactivity of a molecule, have not been specifically reported for 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

There are no available Density Functional Theory (DFT) studies that provide the optimized geometry and electronic properties of this compound. Such studies would typically involve calculations to determine the molecule's three-dimensional structure with the lowest energy, as well as to elucidate key electronic descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity, stability, and potential for intermolecular interactions. Without these specific DFT calculations, a quantitative analysis of these properties for this compound remains speculative.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, specific molecular docking studies are absent from the current body of scientific literature.

Prediction of Binding Modes with Biological Receptors and Enzymes

Without dedicated molecular docking simulations, the binding modes of this compound with any specific biological receptors or enzymes have not been predicted. This type of analysis is vital for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Computational Insights into Structure-Activity Relationships (SAR)

Computational studies providing insights into the Structure-Activity Relationships (SAR) of this compound are not available. SAR studies are essential for drug design and optimization, as they relate the chemical structure of a molecule to its biological activity. While research on other diphenyl-imidazole analogs has explored their SAR for various biological targets, this specific compound has not been the subject of such an investigation.

Pharmacophore Modeling and Virtual Screening for Novel Drug Discovery

Pharmacophore modeling and virtual screening are powerful tools in modern drug discovery for identifying novel bioactive compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Currently, there are no published studies that have developed a pharmacophore model based on this compound or used it in virtual screening campaigns to discover new potential drug candidates.

Future Research Directions and Translational Implications

Rational Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole is ripe for chemical modification to enhance its potential therapeutic or material properties. Future synthetic efforts should focus on a systematic alteration of its key substituents to probe structure-activity relationships.

One-pot cyclization reactions and microwave-assisted synthesis are efficient methods for producing imidazole (B134444) derivatives. mdpi.commdpi.com These strategies can be adapted to create a library of analogs of the target compound. Key modifications could include:

Substitution on the Phenyl Rings: Introducing various electron-donating or electron-withdrawing groups onto the phenyl rings at the C2 and C4 positions can significantly alter the electronic properties of the molecule. This can influence biological target affinity or photophysical characteristics.

Modification of the N1-Benzyl Group: Replacing the benzyl (B1604629) group with other alkyl or aryl substituents can impact the molecule's lipophilicity and steric profile, which are critical for biological activity. nih.gov For instance, adding fluoro or cyano groups to the benzyl ring has been shown to improve the inhibitory activity of other bioactive molecules. nih.gov

Replacement of the C5-Bromo Atom: The bromine atom at the C5 position is a key site for modification, such as through palladium-catalyzed cross-coupling reactions. Replacing it with different functional groups can modulate the compound's properties and serve as a handle for creating more complex derivatives.

| Modification Site | Proposed Substituents | Potential Impact |

|---|---|---|

| C2 and C4 Phenyl Rings | -OCH3, -Cl, -NO2, -CF3 | Modulate electronic properties, target binding, and photophysics |

| N1-Benzyl Group | Substituted benzyls (e.g., fluoro, cyano), other aryl/heteroaryl groups | Alter lipophilicity, steric hindrance, and pharmacokinetic properties |

| C5-Bromo Position | -H, -Aryl, -Alkynyl, -CN | Fine-tune molecular shape and electronic distribution; enable further functionalization |

Exploration of Undiscovered Therapeutic Applications and Biological Functions

The imidazole scaffold is present in numerous drugs with a wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comnih.gov Given this precedent, this compound and its newly synthesized derivatives should be subjected to broad biological screening to uncover their therapeutic potential.

Anticancer Activity: Many substituted benzimidazoles have shown potent anticancer activity. ijper.orgnih.govnih.gov Future studies should evaluate the cytotoxicity of these compounds against a panel of human cancer cell lines, such as breast (MCF-7) and lung (A-549) cancer cells. mdpi.com Farnesyltransferase inhibitors, a novel class of anticancer agents, have also been developed from 1-benzyl-imidazole scaffolds. nih.gov

Antifungal and Antimicrobial Activity: Imidazole is the core of many antifungal agents, such as Miconazole, which act by interfering with ergosterol (B1671047) synthesis in fungal cell membranes. medex.com.bd The subject compound and its analogs should be tested against pathogenic fungi (e.g., Candida albicans) and various strains of Gram-positive and Gram-negative bacteria. nih.gov

Anti-inflammatory Properties: Certain imidazole derivatives have demonstrated anti-inflammatory activity. nih.govbiolmolchem.com The potential of this compound to modulate inflammatory pathways could be investigated using cellular and enzymatic assays.

Anticonvulsant Activity: The imidazole ring is a critical pharmacophore in some compounds with anticonvulsant properties. jocpr.com Screening for activity in models of epilepsy could reveal unexpected neurological applications. jocpr.com

The presence of bromine in the structure is also significant, as aromatic bromine compounds are known to affect the function of biological membranes, which could contribute to a unique mechanism of action. nih.gov

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Once a promising biological activity is identified, in-depth mechanistic studies will be crucial to understand how the compound functions at a molecular and cellular level. This knowledge is essential for further optimization and translation.

Potential areas of investigation include:

Enzyme Inhibition Assays: If anticancer activity is observed, studies could focus on the inhibition of specific targets like protein kinases, topoisomerase, or farnesyltransferase, which are common targets for imidazole-based anticancer agents. nih.govnih.gov For example, some N-benzyl-5-bromoindolin-2-one derivatives have shown inhibitory activity against VEGFR-2. mdpi.com

Apoptosis and Cell Cycle Analysis: For anticancer leads, investigating their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells is a critical step. nih.govmdpi.com This can be achieved through techniques like flow cytometry and Western blotting to measure levels of key proteins like caspases. mdpi.com

Molecular Docking and Simulation: Computational studies can predict and rationalize the binding of the compound to its biological target. nih.gov Molecular dynamics simulations can further confirm the stability of the compound-target complex. nih.gov

Development of Predictive Structure-Activity Relationship (SAR) Models

As a library of derivatives is synthesized and tested for biological activity, the resulting data can be used to develop robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov

SAR studies systematically analyze how each structural modification (as outlined in section 7.1) affects biological potency and selectivity. For example, it was found that for the antiplatelet agent YC-1, a 1-benzyl group was necessary for activity, while modifications to other parts of the molecule could enhance it. nih.gov By correlating specific structural features with biological outcomes, researchers can establish a clear set of rules for designing more effective compounds.

These predictive models will guide the synthesis of second- and third-generation compounds, minimizing trial-and-error and accelerating the discovery of lead candidates with optimized properties.

Exploration of Applications in Materials Science (e.g., organic semiconductors, LEDs)

Beyond medicine, imidazole derivatives have garnered significant attention in materials science, particularly for their use in organic light-emitting diodes (OLEDs). tandfonline.comtandfonline.com Their excellent photoluminescence, electrochemical properties, and high thermal stability make them suitable for various roles within OLED devices. tandfonline.comresearchgate.net

Future research should investigate the potential of this compound and its derivatives in this domain:

Host and Emitter Materials: The highly conjugated structure of diphenyl imidazole derivatives suggests they could serve as fluorescent emitters, particularly for deep-blue light, or as host materials for phosphorescent OLEDs. mdpi.comnih.gov

Electron Transporting Materials (ETMs): The strong electron-withdrawing nature of the imidazole core makes these compounds suitable for use as electron-transporting or bipolar host materials in OLEDs. tandfonline.comtandfonline.com

Organic Semiconductors: Imidazole-based compounds can act as organic semiconductors, with charge-carrier mobilities that are crucial for device performance. researchgate.netrsc.org The hole and electron mobility of the subject compound and its derivatives should be characterized to assess their suitability for various organic electronic devices. mdpi.comgoogle.com

| OLED Component | Function | Rationale for Imidazole Derivatives |

|---|---|---|

| Fluorescent Emitter | Generates light through electroluminescence | Excellent photoluminescence and tunable emission colors (e.g., deep-blue). mdpi.comnih.gov |

| Host Material | Hosts phosphorescent emitters, facilitating energy transfer | High triplet energy and good charge transport properties. mdpi.com |

| Electron-Transporting Layer (ETL) | Facilitates the injection and transport of electrons | Strong electron-withdrawing properties and thermal stability. tandfonline.comtandfonline.com |

Q & A

Q. What are the common synthetic routes for 1-Benzyl-5-bromo-2,4-diphenyl-1H-imidazole, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the imidazole core. A key step is the alkylation of 1H-imidazole derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the N1 position . Bromination at the C5 position can be achieved via electrophilic substitution using bromine in acetic acid or via Suzuki-Miyaura cross-coupling with brominated aryl boronic acids . Intermediate characterization relies on ¹H/¹³C NMR (e.g., δ 5.81 ppm for benzyl CH₂ ), FTIR (C-Br stretch at ~590 cm⁻¹ ), and HRMS to confirm molecular weight (±0.001 Da accuracy) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H NMR : Aromatic protons appear as multiplets between δ 7.0–8.4 ppm, with benzyl CH₂ resonating at δ ~5.7–5.8 ppm .

- ¹³C NMR : The imidazole ring carbons are observed at δ 120–150 ppm, while the C-Br signal is typically absent due to quadrupolar relaxation but inferred from coupling in DEPT-135 .

- FTIR : Key peaks include C=N (imidazole) at ~1617 cm⁻¹, aromatic C-C stretching at 1450–1510 cm⁻¹, and C-Br at ~590 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching within 5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the bromination step?

Controlled bromination requires careful selection of reagents and catalysts. For Suzuki-Miyaura coupling, ultrasonic irradiation (40 kHz, 50°C) with Pd(PPh₃)₄ as a catalyst in dioxane/water (3:1) improves coupling efficiency (yields >80%) by enhancing mass transfer and reducing side reactions . For electrophilic bromination, using N-bromosuccinimide (NBS) in DMF at 0°C minimizes over-bromination, with yields up to 73% .

Q. How can contradictions in NMR data between studies be resolved?

Discrepancies in chemical shifts often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. For example:

- Benzyl CH₂ protons may shift from δ 5.7 ppm in CDCl₃ to δ 5.81 ppm in DMSO-d₆ due to hydrogen bonding .

- Aromatic splitting patterns vary with substituent electronic effects (e.g., electron-withdrawing bromine deshields adjacent protons ).

Solution : Cross-validate with 2D NMR (COSY, HSQC) to assign protons unambiguously and use deuterated solvents consistently .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., EGFR kinase), with binding affinities validated against experimental IC₅₀ values .

- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., logP ~4.2, indicating moderate lipophilicity) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C5-bromine acts as a directing group in palladium-catalyzed reactions. For example:

Q. What strategies mitigate decomposition during purification of this compound?

- Chromatography : Use silica gel with ethyl acetate/hexane (1:3) to minimize exposure to acidic/basic conditions that hydrolyze the imidazole ring .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (m.p. 252–257°C) without thermal degradation .

- Inert Atmosphere : Purge solvents with argon to prevent oxidation of the benzyl group .

Q. How can structural analogs be designed to enhance biological activity while retaining core stability?

- Substitution at C2/C4 : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve binding to hydrophobic enzyme pockets .

- Benzyl Group Modification : Replace benzyl with 4-fluorobenzyl to enhance metabolic stability (logD reduced by 0.5 units) .

- Heterocycle Fusion : Attach triazole or thiazole rings to the imidazole core for π-π stacking with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.